2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside

Vue d'ensemble

Description

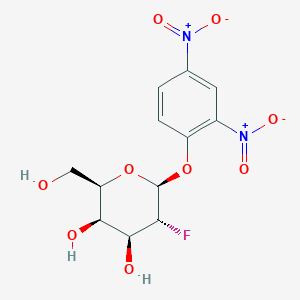

2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C12H13FN2O9 and its molecular weight is 348.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Galactosides - Nitrophenylgalactosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside (DNP-FGal) is a synthetic carbohydrate derivative that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and metabolic studies. This compound serves as a substrate analog for various glycosidases, offering insights into enzyme mechanisms and potential therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 143716-62-5

- Molecular Formula : C12H13FN2O9

- Molecular Weight : 318.24 g/mol

DNP-FGal acts primarily as an inhibitor of β-galactosidase enzymes. The mechanism involves the formation of a covalent intermediate with the nucleophilic amino acid residue in the active site of the enzyme. Specifically, studies have identified Glu-537 as the critical nucleophile in Escherichia coli β-galactosidase, which interacts with DNP-FGal to form a stable enzyme-inhibitor complex. This interaction leads to enzyme inactivation, providing a basis for understanding substrate specificity and enzyme kinetics .

Enzyme Inhibition Studies

- Kinetic Parameters : The inactivation of β-galactosidase by DNP-FGal has been characterized through kinetic studies. The half-life of the covalent intermediate formed during catalysis is approximately 11.5 hours, indicating a slow turnover rate and prolonged enzyme inhibition .

- Specificity : DNP-FGal exhibits selective inhibition of β-galactosidase over other glycosidases, making it a valuable tool for studying this enzyme class. Its structural similarity to natural substrates allows for competitive inhibition assays that elucidate binding affinities and catalytic efficiencies .

Case Studies

- Enzyme Mechanism Elucidation : In one study, researchers used DNP-FGal to investigate the active site dynamics of β-galactosidase. The compound's ability to form a stable complex allowed for detailed analysis of substrate binding and catalytic action, contributing to the broader understanding of glycosidase function in metabolic pathways .

- Therapeutic Potential : The inhibitory properties of DNP-FGal have implications in therapeutic contexts, particularly in diseases where β-galactosidase activity is dysregulated, such as certain lysosomal storage disorders. By modulating enzyme activity with DNP-FGal, researchers aim to explore potential treatments that could restore metabolic balance .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Mechanism of Action | Biological Activity |

|---|---|---|---|

| DNP-FGal | 143716-62-5 | Covalent inhibition of β-galactosidase | Enzyme inactivation |

| Conduritol B Epoxide | 115-95-7 | Covalent modification of active site residues | Inhibitor for various glycosidases |

| Cyclophellitol | 17188-63-1 | Irreversible inhibition via nucleophile interaction | Glycosidase inhibitor |

Research Applications

DNP-FGal is utilized in various research applications:

- Mechanistic Studies : As a substrate analog, it aids in dissecting the catalytic mechanisms of glycosidases.

- Drug Development : Its inhibitory properties are being explored for developing therapeutics targeting metabolic disorders linked to glycosidase dysfunction.

- Biochemical Probes : DNP-FGal serves as a probe to visualize and quantify glycosidase activity in cellular systems.

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2/t8-,9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSBFVZQJZMIOU-RMPHRYRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162527 | |

| Record name | 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143716-62-5 | |

| Record name | 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143716625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.